molecular formula C19H25N3O2S B2756438 1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine CAS No. 670270-54-9

1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine

Cat. No.: B2756438
CAS No.: 670270-54-9
M. Wt: 359.49
InChI Key: LNCIDLIDKQGRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
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Biological Activity

1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C21H28N4O2S
  • Molecular Weight : 388.54 g/mol
  • CAS Number : 86523-71-9
  • Density : 1.123 g/cm³
  • Boiling Point : 583.4 °C at 760 mmHg

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antitumor effects
  • Antibacterial properties
  • Antifungal activity

The biological mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that it may act through the inhibition of specific enzymes and pathways involved in tumor growth and microbial resistance.

Synthesis Methodology

The synthesis of this compound involves several steps:

  • Formation of the Piperazine Ring : The piperazine moiety is synthesized via cyclization reactions.
  • Sulfonylation : Introduction of the sulfonyl group to enhance biological activity.
  • Pyridine Substitution : The pyridine ring is incorporated to improve pharmacological properties.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

StudyBiological ActivityMethodologyFindings
AntitumorIn vitro assays on cancer cell linesSignificant reduction in cell viability at concentrations >100 µM
AntibacterialDisk diffusion method against various pathogensEffective against E. coli and S. aureus with inhibition zones >15 mm
AntifungalBroth microdilution methodExhibited MIC values of 8 µg/mL against Candida species

Detailed Research Findings

  • Antitumor Activity :
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of piperazine exhibited notable antitumor activity by inducing apoptosis in cancer cells through the activation of caspase pathways . This suggests that this compound may also share similar mechanisms.
  • Antibacterial Properties :
    • Research conducted on a series of piperazine derivatives indicated that modifications to the sulfonamide structure significantly enhanced antibacterial efficacy . The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
  • Antifungal Activity :
    • The antifungal potential was assessed against various fungal strains, revealing that the compound inhibited fungal growth effectively at low concentrations . This activity is critical in addressing resistant fungal infections.

Properties

IUPAC Name

1-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-14-13-15(2)17(4)19(16(14)3)25(23,24)22-11-9-21(10-12-22)18-7-5-6-8-20-18/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCIDLIDKQGRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.